(5Z)-3-(4-Methoxyphenyl)-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(4-Methoxyphenyl)-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a methoxyphenyl group, and a nitrophenyl-furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-Methoxyphenyl)-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the methoxyphenyl and nitrophenyl-furan groups through condensation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-Methoxyphenyl)-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine derivative. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Scientific Research Applications
(5Z)-3-(4-Methoxyphenyl)-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structure and biological activity.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-Methoxyphenyl)-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- 2-Fluorodeschloroketamine
Uniqueness
Compared to similar compounds, (5Z)-3-(4-Methoxyphenyl)-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C22H16N2O5S2 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(5Z)-3-(4-methoxyphenyl)-5-[[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H16N2O5S2/c1-13-11-14(3-9-18(13)24(26)27)19-10-8-17(29-19)12-20-21(25)23(22(30)31-20)15-4-6-16(28-2)7-5-15/h3-12H,1-2H3/b20-12- |
InChI Key |
NDBGTPYFGIVVFT-NDENLUEZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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